molecular formula C12H13F2NO4 B11734514 4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid

4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid

Cat. No.: B11734514
M. Wt: 273.23 g/mol
InChI Key: KTHQWYUKAAMGRT-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid is a chemical compound that features a benzoic acid core substituted with a tert-butoxycarbonyl-protected amino group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of fluorine atoms onto the benzoic acid core. One common method involves the reaction of 2,6-difluorobenzoic acid with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, products can vary widely, including new fluorinated aromatic compounds.

    Deprotection Reactions: The primary product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to be selectively deprotected under controlled conditions, thereby revealing the active amino group. This active group can then interact with target molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)butanoic acid
  • 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
  • 4-((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

4-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the two fluorine atoms on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

IUPAC Name

2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-6-4-7(13)9(10(16)17)8(14)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

KTHQWYUKAAMGRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

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